molecular formula C8H8FNO2 B8802646 methyl (2-fluorophenyl)carbamate CAS No. 16664-12-3

methyl (2-fluorophenyl)carbamate

Cat. No.: B8802646
CAS No.: 16664-12-3
M. Wt: 169.15 g/mol
InChI Key: UQXGLXYIKIRYHD-UHFFFAOYSA-N
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Description

Methyl (2-fluorophenyl)carbamate is a carbamate derivative featuring a fluorine atom at the ortho position of the phenyl ring. Carbamates are widely studied for their biological activities, including pesticidal, pharmaceutical, and enzymatic inhibition properties. This compound has been synthesized via reactions involving dimethyl carbonate and nitroarenes, yielding a 52% product (as per NMR characterization: δ 7.32–6.98 ppm for aromatic protons, δ 3.62 ppm for methyl carbamate, and δ -121.57 ppm for fluorine in $^{19}\text{F}$ NMR) . Its structure-activity relationships (SAR) are influenced by the fluorine substituent’s electronic and steric effects, which modulate reactivity and interactions with biological targets.

Properties

CAS No.

16664-12-3

Molecular Formula

C8H8FNO2

Molecular Weight

169.15 g/mol

IUPAC Name

methyl N-(2-fluorophenyl)carbamate

InChI

InChI=1S/C8H8FNO2/c1-12-8(11)10-7-5-3-2-4-6(7)9/h2-5H,1H3,(H,10,11)

InChI Key

UQXGLXYIKIRYHD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(2-fluorophenyl)carbamate can be achieved through several methods. One common approach involves the reaction of 2-fluoroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product .

Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This method is advantageous due to its simplicity and high purity of the final product.

Industrial Production Methods

Industrial production of methyl N-(2-fluorophenyl)carbamate often employs large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

methyl (2-fluorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, amines, and substituted phenyl carbamates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl N-(2-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Methyl (4-Fluorophenyl)Carbamate (Flubendazole Analog) : Substitution at the para position (e.g., in flubendazole, methyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate) enhances antiparasitic activity compared to ortho-substituted derivatives. The para-fluorine improves lipophilicity and target binding in helminths .
  • This derivative is less toxic than ethyl carbamates but lacks pesticidal efficacy .

Table 1: Influence of Substituent Position on Properties

Compound Substituent Position Key Properties
Methyl (2-fluorophenyl)carbamate Ortho-F Moderate lipophilicity, acetylcholinesterase inhibition potential
Methyl (4-fluorophenyl)carbamate Para-F High antiparasitic activity, improved log P
Methyl (3-hydroxyphenyl)carbamate Meta-OH Low toxicity, limited bioactivity due to high polarity

Alkyl Chain Variations: Methyl vs. Ethyl Carbamates

  • Methyl Carbamates: Generally non-genotoxic, as methyl groups cannot form reactive epoxides during metabolism. This compound is less carcinogenic than ethyl analogs .
  • Ethyl Carbamates: Ethyl derivatives (e.g., ethyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate, a fentanyl analog) exhibit higher carcinogenicity and stronger acetylcholinesterase inhibition. In MRSA studies, ethyl carbamates showed 8-fold improved resistance-modifying activity over methyl variants .

Table 2: Methyl vs. Ethyl Carbamate Comparison

Property Methyl Carbamate Ethyl Carbamate
Genotoxicity Non-genotoxic Multispecies carcinogen
Bioactivity (MRSA) Moderate RMA activity 8-fold higher RMA activity
Regulatory Status Research use (e.g., forensic ) Schedule I controlled substance (e.g., fentanyl carbamate )

Functional Group Modifications

  • Halogenated Derivatives: Bromine or chlorine substitution (e.g., phenyl (2-chloro-4-hydroxyphenyl)carbamate) increases electrophilicity, enhancing reactivity in nucleophilic environments. However, bromine analogs like methyl ((2-((2-bromoethyl)amino)carbonyl)phenyl)carbamate may pose higher toxicity risks .
  • Nitro and Hydroxyl Groups : Nitro-containing carbamates (e.g., methyl (2-fluoro-2,2-dinitroethyl)carbamate) exhibit explosive hazards but are valuable intermediates in fluorination reactions .

Table 3: Impact of Functional Groups

Compound Functional Group Key Characteristics
This compound Ortho-F Balanced reactivity, low acute toxicity
Phenyl (2-chloro-4-hydroxyphenyl)carbamate Cl, OH High reactivity, potential DNA alkylation
Methyl (2-fluoro-2,2-dinitroethyl)carbamate NO₂, F Hazardous intermediate, used in fluorination

Lipophilicity and Pharmacokinetics

Lipophilicity (log P) is critical for bioavailability. This compound has a calculated log k (HPLC) comparable to other fluorinated carbamates but lower than chlorinated analogs. For instance, 4-chloro-2-aminophenyl carbamates exhibit higher log P values, improving blood-brain barrier penetration but increasing neurotoxicity risks .

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